N-Boc-5-Hydroxyindole

概述

描述

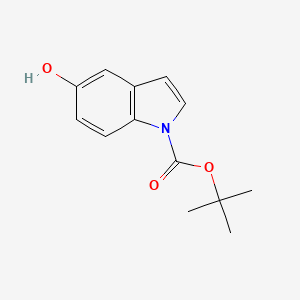

N-Boc-5-Hydroxyindole, also known as tert-butyl 5-hydroxy-1H-indole-1-carboxylate, is an organic compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-Hydroxyindole typically involves the protection of the hydroxyl group and the indole nitrogen. One common method is the reaction of 5-hydroxyindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards .

化学反应分析

Oxidation Reactions

The hydroxyl group at the 5-position undergoes oxidation under controlled conditions to yield quinones or other oxidized derivatives.

Mechanistic Insight : The hydroxyl group’s electron-donating nature facilitates oxidation, with CrO₃ being more selective than KMnO₄ for large-scale applications.

Reduction Reactions

The Boc group and indole ring can participate in reductive transformations.

Note : The Boc group is stable under catalytic hydrogenation but labile to strong acids like TFA .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution or coupling.

Synthetic Utility : Alkylated derivatives are intermediates for bioactive molecules like serotonin analogs .

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings.

Challenges : Steric hindrance from the Boc group limits coupling efficiency at the 1-position .

Acid/Base-Mediated Rearrangements

The Boc group’s stability under basic conditions enables selective transformations.

Application : Rearrangements are exploited in natural product synthesis, such as indole alkaloids .

科学研究应用

N-Boc-5-Hydroxyindole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development due to its diverse biological activities.

Industry: This compound is used in the production of pharmaceuticals and other fine chemicals

作用机制

The mechanism of action of N-Boc-5-Hydroxyindole involves its interaction with various molecular targets and pathways. For example, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut contractility. It can also stimulate serotonin production in intestinal enterochromaffin cells .

相似化合物的比较

Similar Compounds

5-Hydroxyindole: The parent compound without the Boc protection.

N-Boc-Indole: Similar structure but without the hydroxyl group.

5-Methoxyindole: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness

N-Boc-5-Hydroxyindole is unique due to the presence of both the Boc-protected nitrogen and the hydroxyl group, which allows for specific chemical reactions and biological activities that are not possible with other similar compounds .

生物活性

N-Boc-5-Hydroxyindole, a derivative of 5-hydroxyindole, has garnered attention for its potential biological activities, including its roles in drug development and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (N-Boc) protecting group on the nitrogen atom of the indole structure. Its chemical formula is . The hydroxyl group at the 5-position enhances its reactivity and bioactivity, making it a valuable compound in medicinal chemistry.

Target Interactions

The primary target of this compound is the L-type calcium channels located on colonic smooth muscle cells. By activating these channels, the compound influences gut motility and contractility, which is crucial for digestive health.

Biochemical Pathways

This compound is metabolized from the dietary supplement 5-hydroxytryptophan (5-HTP) through gut bacteria via the enzyme tryptophanase (TnaA) . This metabolic pathway plays a significant role in its biological activity, particularly in stimulating intestinal motility .

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential antiviral , anticancer , and anti-inflammatory properties. Studies have shown that derivatives of 5-hydroxyindole can inhibit cell proliferation in specific cancer cell lines, suggesting their utility as anti-cancer agents .

Antioxidant Activity

The compound has demonstrated free radical scavenging activity , indicating potential antioxidant properties. This activity may contribute to its therapeutic effects in various diseases linked to oxidative stress.

Pharmacokinetics and Dosage Effects

Animal studies reveal that this compound accelerates total gut transit time (TGTT) when administered orally. The effects vary with dosage; lower doses significantly enhance gut motility without adverse effects .

Temporal Effects in Laboratory Settings

Laboratory experiments indicate that the stability and degradation of this compound are influenced by environmental factors such as pH and temperature. These factors can affect its efficacy in biological applications.

Comparative Analysis with Related Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group enhances reactivity | Potential anti-cancer agent |

| N-Boc-5-Methoxyindole | Methoxy group may alter pharmacokinetics | Varies based on substitution |

| 5-Hydroxyindole | Unprotected; higher reactivity | Broad range of biological effects |

| N-Boc-Indole | General indole structure; versatile synthetic utility | Varies widely |

属性

IUPAC Name |

tert-butyl 5-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFYKCHJFIWCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626733 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434958-85-7 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。